1,5-di-tert-butyl-3,7-azocanediol
Description
1,5-Di-tert-butyl-3,7-azocanediol is an eight-membered diazacyclooctane derivative featuring two hydroxyl groups at positions 3 and 7 and bulky tert-butyl substituents at positions 1 and 5. The tert-butyl groups confer steric bulk and electron-donating properties, which may influence reactivity, solubility, and thermal stability compared to sulfonamide-substituted analogs like Ts-diol.
Properties
IUPAC Name |
1,5-ditert-butylazocane-3,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-14(2,3)11-7-12(17)9-16(15(4,5)6)10-13(18)8-11/h11-13,17-18H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFIGDTEPHAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(CC(C1)O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Limitations
- Ts-diol Optimization : Response surface methodology improved Ts-diol synthesis efficiency, but yields remain low (~22%) due to competing side reactions . Similar challenges are anticipated for the tert-butyl analog.
- Data Gaps : Direct experimental data on this compound is absent in the provided evidence. Conclusions are inferred from structural analogs and substituent chemistry principles.
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